molecular formula C13H22O2 B8752181 Methyl 2-(4-tert-butylcyclohexylidene)acetate CAS No. 88166-26-1

Methyl 2-(4-tert-butylcyclohexylidene)acetate

Cat. No.: B8752181
CAS No.: 88166-26-1
M. Wt: 210.31 g/mol
InChI Key: NQNXNOABYCBNGX-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylcyclohexylidene)acetate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a tert-butyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-tert-butylcyclohexylidene)acetate typically involves the esterification of (4-tert-Butylcyclohexylidene)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

(4-tert-Butylcyclohexylidene)acetic acid+MethanolAcid Catalyst(4-tert-Butylcyclohexylidene)acetic acid methyl ester+Water\text{(4-tert-Butylcyclohexylidene)acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (4-tert-Butylcyclohexylidene)acetic acid+MethanolAcid Catalyst​(4-tert-Butylcyclohexylidene)acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylcyclohexylidene)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of (4-tert-Butylcyclohexylidene)acetic acid or corresponding ketones.

    Reduction: Formation of (4-tert-Butylcyclohexylidene)ethanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-tert-butylcyclohexylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-tert-Butylcyclohexylidene)acetic acid: The parent acid form of the ester.

    (4-tert-Butylcyclohexylidene)ethanol: The reduced form of the ester.

    4-tert-Butylcyclohexyl acetate: A structurally similar ester with different functional groups.

Uniqueness

Methyl 2-(4-tert-butylcyclohexylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it a valuable compound for various applications.

Properties

CAS No.

88166-26-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl 2-(4-tert-butylcyclohexylidene)acetate

InChI

InChI=1S/C13H22O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h9,11H,5-8H2,1-4H3

InChI Key

NQNXNOABYCBNGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC(=O)OC)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-tert-Butylcyclohexanone (8.62 g, 56 mmol) was dissolved in toluene (200 ml). Methoxycarbonylmethylenetriphenylphosphorane (56.1 g, 168 mmol) was added with stirring and the reaction mixture was heated under reflux for 3 days. The solvent was removed in vacuo. The residue was dissolved in hot hexanes (100 ml) and cooled to room temperature. The precipitate was filtered off and the filtrate was evaporated in vacuo to afford a yellow oil which was then purified by chromatography (silica gel, hexane/ethyl acetate, 2:1 as eluant) to give the title compound as an oil (10.78g, 92%). 1H-NMR; δ (CDCl3) 5.60 (1H, s), 3.87 (1H, m), 3.69 (3H, s), 2.38-2.10 (2H, m), 2.03-1.77 (3H, m), 1.36-1.02 (3H, m) and 0.87 (9H, s).
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two
Yield
92%

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